N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide
Description
N1-((1-Isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic oxalamide derivative characterized by a piperidine ring substituted with an isopropyl group and a quinoline moiety. Thus, comparisons will rely on structurally related oxalamides with documented pharmacological or functional properties .
Properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14(2)25-10-8-16(9-11-25)13-22-20(26)21(27)24-19-12-15(3)23-18-7-5-4-6-17(18)19/h4-7,12,14,16H,8-11,13H2,1-3H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXVFFHPIDMZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The following analysis compares the target compound with structurally analogous oxalamides from diverse research contexts, including antiviral agents, enzyme inhibitors, and flavoring compounds.
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Comparison Points
Structural Diversity and Pharmacophores Piperidine vs. Pyrrolidine/Aromatic Substitutions: The target compound’s piperidine-isopropyl group contrasts with pyrrolidine (e.g., compound 15 ) or aromatic substituents (e.g., dimethoxybenzyl in S336 ). Quinoline vs. Thiazole/Pyridine: The 2-methylquinoline group in the target compound differs from thiazole (compound 13 ) or pyridine moieties (S336 ). Quinoline-based compounds are known for antimalarial or kinase inhibition properties, implying possible overlapping bioactivity.
Biological Activity Antiviral vs. Enzyme Inhibition: Compound 13 targets HIV entry, while compound 28 inhibits stearoyl-CoA desaturase (SCAD) via cytochrome P450 activation. The target compound’s quinoline moiety may align with kinase or protease inhibition pathways.
16.100/16.101 undergo rapid hepatic metabolism without amide bond cleavage, suggesting similar stability for the target compound. Safety Margins: Flavoring oxalamides exhibit extreme safety margins (>500 million) relative to human exposure levels , which may inform toxicological predictions for the target compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide?
- Methodology : Multi-step synthesis is typical for oxalamides. Begin with preparing the 1-isopropylpiperidine intermediate via alkylation of piperidine with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF). Couple this intermediate with 2-methylquinolin-4-amine using oxalyl chloride or activated oxalate esters (e.g., ethyl oxalyl chloride) in anhydrous dichloromethane. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Key Parameters : Reaction temperatures (0–25°C for amide coupling), inert atmosphere (N₂/Ar), and stoichiometric control (1:1.2 ratio of amine to oxalyl reagent) to minimize side products .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR to confirm piperidine, quinoline, and oxalamide moieties. Look for characteristic shifts: piperidine CH₂ (δ 2.5–3.5 ppm), quinoline aromatic protons (δ 7.5–8.5 ppm), and oxalamide carbonyls (δ 160–165 ppm in ¹³C) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out impurities.
- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation in ethanol/water mixtures .
Q. What in vitro assays are suitable for initial biological screening?
- Assay Design :
- Target Engagement : Use fluorescence polarization or SPR to assess binding to hypothesized targets (e.g., kinase or GPCRs).
- Cellular Viability : Screen against cancer cell lines (e.g., HEK-293, MCF-7) via MTT assay at 1–100 µM doses. Include controls for solvent effects (DMSO ≤0.1%) .
- Solubility Optimization : Pre-dissolve in DMSO, then dilute in PBS (pH 7.4). For low solubility, use cyclodextrin-based formulations .
Advanced Research Questions
Q. How can conflicting data on receptor binding affinity be resolved?
- Troubleshooting Strategy :
- Assay Reproducibility : Validate protocols across labs using standardized reagents (e.g., ATP concentration in kinase assays).
- Structural Variants : Synthesize analogs (e.g., replace isopropyl with cyclopropyl) to probe steric/electronic effects. Compare IC₅₀ values via dose-response curves .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding pose discrepancies. Cross-validate with mutagenesis studies on key residues (e.g., Lys123 in kinase domains) .
Q. What strategies optimize yield in large-scale synthesis?
- Process Chemistry Insights :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce nitro intermediates. Optimize pressure (1–3 atm H₂) and temperature (50–80°C) .
- Solvent Selection : Replace DCM with toluene for amide coupling to improve scalability and reduce toxicity.
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ AP) during workup to remove unreacted amines .
Q. How does stereochemistry influence biological activity?
- Chiral Analysis :
- Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to isolate R/S isomers.
- Activity Comparison : Test separated enantiomers in cellular assays (e.g., apoptosis via flow cytometry). A 10-fold difference in EC₅₀ between enantiomers suggests stereospecific target interactions .
- Dynamic NMR : Probe conformational flexibility of the piperidine ring to assess how ring puckering affects binding .
Methodological Notes for Data Interpretation
- Contradictory Solubility Data :
- Unexpected Metabolic Stability :
- Perform LC-MS/MS to identify metabolites. If rapid oxidation occurs (e.g., piperidine N-dealkylation), introduce fluorinated analogs to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
